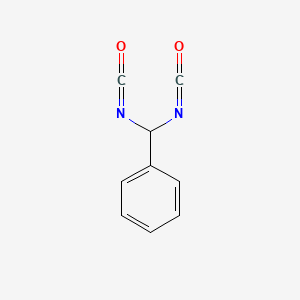
Diisocyanatotoluene
Cat. No. B8553201
M. Wt: 174.16 g/mol
InChI Key: JXCHMDATRWUOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05283269
Procedure details


The partially capped toluylene diisocyanate was prepared by reacting a technical grade mixture of 1.95 kg of 2,4-diisocyanatotoluene (11.2 mol) and 490 g of 2,6-diisocyanatotoluene (2.8 mol) with a mixture of 720 g of dimethylaminopropanol (9.1 mol) and 320 g of ethanol (7 mol) at 50° C. in 900 g of toluene.





Identifiers


|
REACTION_CXSMILES
|
N([C:4]1[CH:9]=[C:8](N=C=O)[CH:7]=[CH:6][C:5]=1[CH3:13])=C=O.[N:14](C1C=CC=C(N=C=O)C=1C)=[C:15]=[O:16].C[N:28]([CH:30]([OH:33])CC)C.C(O)C>C1(C)C=CC=CC=1>[CH:8]1[CH:9]=[CH:4][C:5]([CH:13]([N:28]=[C:30]=[O:33])[N:14]=[C:15]=[O:16])=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.95 kg
|
|
Type
|
reactant
|
|
Smiles
|
N(=C=O)C1=C(C=CC(=C1)N=C=O)C
|
|
Name
|
|
|
Quantity
|
490 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=C=O)C1=C(C(=CC=C1)N=C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
720 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C(CC)O
|
|
Name
|
|
|
Quantity
|
320 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
900 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=C(C=C1)C(N=C=O)N=C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
